molecular formula C18H14ClN3O4 B2984129 Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate CAS No. 955282-60-7

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate

Cat. No.: B2984129
CAS No.: 955282-60-7
M. Wt: 371.78
InChI Key: OSWOZLDEMRESGW-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a nitrophenylamino group, and an ethyl ester group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Amination: The 4-position amino group can be introduced by reacting the chloroquinoline intermediate with 4-nitroaniline under basic conditions.

    Esterification: Finally, the carboxylic acid group at the 3-position can be esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The quinoline ring can be hydrogenated under high pressure to form tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), thiourea.

Major Products

    Reduction of Nitro Group: 4-aminophenyl derivative.

    Hydrogenation of Quinoline Ring: Tetrahydroquinoline derivative.

    Substitution of Chloro Group: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to the bioactivity of quinoline derivatives.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Investigated for its properties in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimalarial activity, it may interfere with the heme detoxification pathway in Plasmodium parasites, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative used as an antimalarial drug.

    Quinoline-3-carboxylate derivatives: Known for their antibacterial properties.

    Nitroquinoline derivatives: Studied for their anticancer activities.

Uniqueness

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chloro group, nitrophenylamino group, and ethyl ester group in the quinoline framework makes it a versatile compound for various applications in medicinal and material sciences.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

ethyl 6-chloro-4-(4-nitroanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-2-26-18(23)15-10-20-16-8-3-11(19)9-14(16)17(15)21-12-4-6-13(7-5-12)22(24)25/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWOZLDEMRESGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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